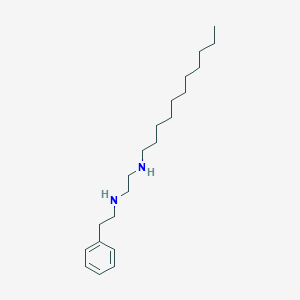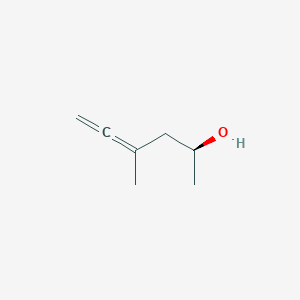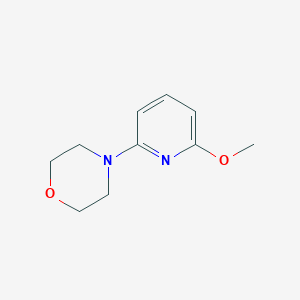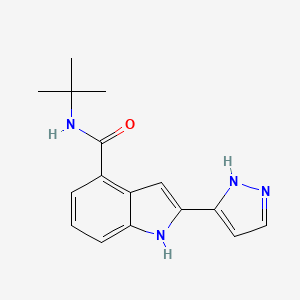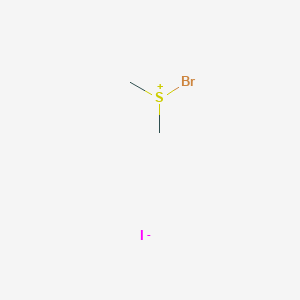
Bromo(dimethyl)sulfanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(dimethyl)sulfanium iodide is an organosulfur compound that features a sulfonium ion bonded to two methyl groups and a bromine atom, with an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromo(dimethyl)sulfanium iodide can be synthesized through the reaction of dimethyl sulfide with bromine in the presence of an iodide source. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
(CH3)2S+Br2+I−→(CH3)2SBr+I−
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of continuous flow reactors allows for better control of reaction conditions and minimizes the risks associated with handling bromine and other reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(dimethyl)sulfanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiolates, amines, or alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Bromo(dimethyl)sulfanium iodide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of bromo(dimethyl)sulfanium iodide involves the formation of a sulfonium ylide intermediate. This intermediate can undergo nucleophilic addition to electrophiles, followed by intramolecular cyclization or substitution reactions. The sulfonium ylide acts as a nucleophile, attacking carbonyl compounds or other electrophiles to form zwitterionic intermediates, which then collapse to form the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsulfonium methylide: Another sulfonium ylide used in organic synthesis.
Sulfonimidates: Organosulfur compounds with similar reactivity and applications.
Uniqueness
Bromo(dimethyl)sulfanium iodide is unique due to its ability to generate bromonium ions in situ, which can facilitate a variety of organic transformations. Its reactivity and versatility make it a valuable reagent in both academic and industrial research settings .
Propriétés
Numéro CAS |
824940-86-5 |
|---|---|
Formule moléculaire |
C2H6BrIS |
Poids moléculaire |
268.95 g/mol |
Nom IUPAC |
bromo(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C2H6BrS.HI/c1-4(2)3;/h1-2H3;1H/q+1;/p-1 |
Clé InChI |
NLCYVEOWISOMNU-UHFFFAOYSA-M |
SMILES canonique |
C[S+](C)Br.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine](/img/structure/B14213863.png)

![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
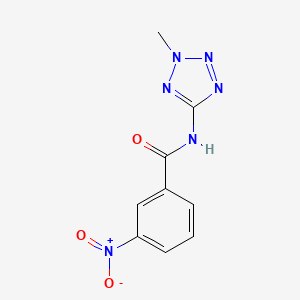
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
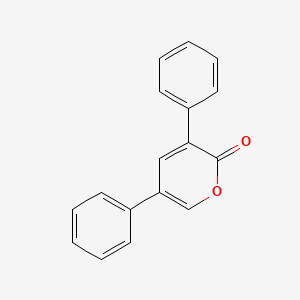
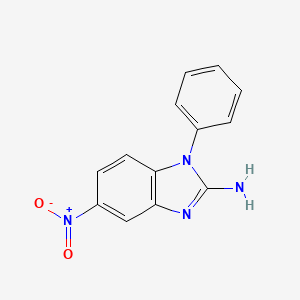
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
